

Application Notes & Protocols: Preparation of BMS-351 Stock Solution in DMSO

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of **BMS-351**, a potent and selective nonsteroidal CYP17A1 lyase inhibitor. The protocol includes necessary calculations, safety precautions, and a summary of the compound's relevant physicochemical properties.

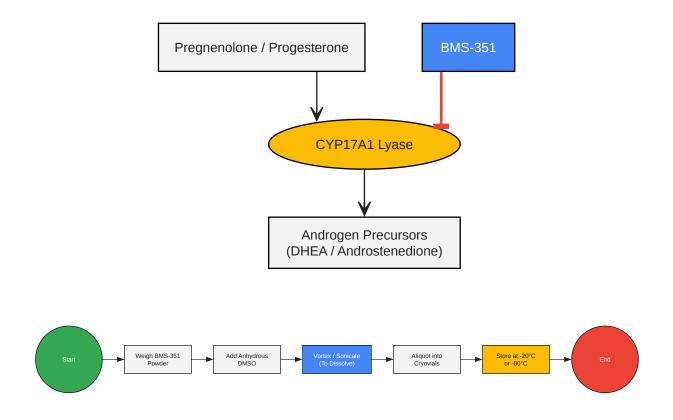
Introduction

BMS-351 is a selective and reversible inhibitor of CYP17A1 lyase, a critical enzyme in the androgen biosynthesis pathway.[1] Due to its role in reducing androgen levels, **BMS-351** is a compound of interest in the research of castration-resistant prostate cancer.[2][3] Accurate and consistent preparation of stock solutions is fundamental to ensuring reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for **BMS-351** due to its high solvating power for organic molecules.[1][4][5][6][7] This protocol outlines the standardized procedure for preparing a 10 mM stock solution of **BMS-351** in DMSO.

Mechanism of Action

BMS-351 selectively inhibits the lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme. This enzyme is crucial for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for testosterone synthesis. By blocking this step, **BMS-351** effectively reduces the production of androgens.





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